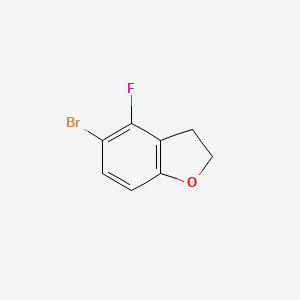

5-Bromo-4-fluoro-2,3-dihydrobenzofuran

説明

特性

分子式 |

C8H6BrFO |

|---|---|

分子量 |

217.03 g/mol |

IUPAC名 |

5-bromo-4-fluoro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H6BrFO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4H2 |

InChIキー |

HEWRWTFEHQYCLJ-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C1C(=C(C=C2)Br)F |

製品の起源 |

United States |

準備方法

Sulfonium Salt-Mediated Cyclization

- Ortho-hydroxyphenyl-substituted para-quinone methides react with sulfonium salts in the presence of sodium phosphate to form dihydrobenzofuran derivatives.

- Reaction conditions: dichloromethane solvent, room temperature, 12 hours.

- This method allows for regioselective synthesis of substituted dihydrobenzofurans under mild conditions.

Palladium-Catalyzed Coupling and Fluorination

- Starting from 4-fluoro-2-iodophenol, Pd-catalyzed Sonogashira coupling with alkynes followed by cyclization can yield 2-substituted benzofurans.

- Selectfluor can be used to introduce fluorine substituents selectively at the 3-position.

- Bromination of benzofuran derivatives can be achieved using N-bromosuccinimide (NBS) at low temperature.

Preparation of (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

This chiral amine derivative is synthesized through:

- Multi-step halogenation and cyclization to form the bicyclic core.

- Introduction of the amine group at the 3-position via Pd-catalyzed cyanation followed by reduction and amine protection/deprotection.

- Enantioselective synthesis or resolution methods to obtain the (R)-enantiomer.

| Property | Data |

|---|---|

| Molecular Formula | C8H7BrFNO |

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | (3R)-5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |

Summary Table of Key Reagents and Conditions

| Step | Reaction Type | Reagents | Conditions | Comments |

|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Br2, DCM | −70 to −60 °C | High regioselectivity |

| Alkylation | Nucleophilic substitution | 2-bromo-1,1-diethoxyethane, K2CO3, DMF | 120 °C, 16 h | Introduces acetal for cyclization |

| Cyclization | Acid-catalyzed ring closure | Polyphosphoric acid, toluene | 90-100 °C, 16 h | Forms benzofuran ring |

| Cyanation | Pd-catalyzed coupling | Zn(CN)2, Pd(PPh3)4 | Mild heating | Introduces nitrile group |

| Reduction/Protection | Hydrogenation, Boc protection | H2, Pd/C, Boc2O | Room temp | Protects amine for further steps |

| Deprotection | Acidic or basic conditions | TFA or similar | Room temp | Frees amine functionality |

Research Findings and Optimization Notes

- The bromination step requires precise temperature control to avoid polybromination.

- The acetal intermediate formed during alkylation is crucial for efficient cyclization.

- Polyphosphoric acid is preferred for cyclization due to its strong acidity and ability to promote ring closure without side reactions.

- Pd-catalyzed cyanation and subsequent reduction allow for the introduction of amine groups, expanding the compound's utility.

- Enantioselective synthesis of amine derivatives requires chiral catalysts or resolution techniques.

- Yields vary depending on purification methods and reaction scale, with typical overall yields ranging from 50-80% for key steps.

化学反応の分析

5-Bromo-4-fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

5-Bromo-4-fluoro-2,3-dihydrobenzofuran has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with unique properties.

作用機序

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of dihydrobenzofuran derivatives vary significantly based on substituent type and position. Below is a comparative analysis of 5-Bromo-4-fluoro-2,3-dihydrobenzofuran with structurally related compounds:

Table 1: Comparative Analysis of Dihydrobenzofuran Derivatives

Key Findings :

Substituent Effects on Reactivity :

- Bromine at position 5 (electron-withdrawing) increases electrophilic substitution reactivity compared to unsubstituted dihydrobenzofuran. The addition of fluorine at position 4 further polarizes the aromatic ring, enhancing stability and directing subsequent reactions .

- 4-Bromo-2,3-dihydrobenzofuran requires a four-step synthesis starting from 2-bromophenylacetic acid, involving borane reduction and cyclization under basic conditions .

Pharmacological Activities :

- Dihydrobenzofurans with halogen substituents exhibit diverse bioactivities. For example, 5-bromo derivatives are intermediates in antibiotic synthesis, while fluoro-substituted analogs show promise in CNS drug development due to improved blood-brain barrier penetration .

- Antioxidant activity is observed in dihydrobenzofurans with electron-donating groups (e.g., hydroxyl), but halogenated derivatives like this compound may instead serve as precursors for cytotoxic agents .

Applications in Materials Science :

- Fluorinated dihydrobenzofurans are explored in liquid crystal displays (LCDs) due to their thermal stability and mesomorphic properties. The 4-fluoro substituent in the target compound could enhance alignment in LCD matrices .

Chiral Derivatives :

- The (R)-enantiomer of this compound-3-amine (CAS 1934470-94-6) highlights the role of stereochemistry in bioactivity. Such chiral amines are pivotal in asymmetric synthesis and receptor-targeted drug design .

生物活性

5-Bromo-4-fluoro-2,3-dihydrobenzofuran is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bicyclic system featuring both bromine and fluorine substituents. These halogen atoms significantly influence the compound's lipophilicity and metabolic stability, enhancing its binding affinity to biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

- Interaction with Enzymes and Receptors : The presence of halogen substituents enhances the compound's affinity for specific molecular targets, which can modulate various biochemical pathways. This interaction may lead to agonistic or antagonistic effects depending on the target receptor or enzyme involved .

- Chirality : The compound's chiral configuration allows for enantioselective interactions, potentially leading to varied biological outcomes when compared to its enantiomers .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that benzofuran derivatives can possess significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit tumor cell growth effectively .

- Neuroprotective Effects : The compound is being explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Efficacy : A study indicated that dihydrobenzofuran derivatives could inhibit tumor cell proliferation through specific molecular interactions. The presence of bromine and fluorine atoms was found to enhance this effect significantly .

- Neuroprotective Mechanisms : Research has suggested that this compound may protect neuronal cells from oxidative stress, contributing to its potential use in treating neurodegenerative diseases .

- Enzyme Interaction Studies : Investigations into the compound's interaction with various enzymes have revealed its potential as a selective inhibitor in critical metabolic pathways, which could be beneficial in drug development for metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。